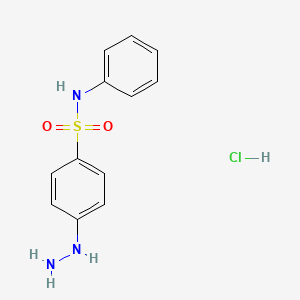

4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride

Description

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride (CAS 17852-52-7) is a sulfonamide derivative featuring a hydrazine substituent at the para position of the benzene ring and an N-phenyl sulfonamide group. It is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of triazole and thiazole derivatives . Key spectral characteristics include:

Properties

IUPAC Name |

4-hydrazinyl-N-phenylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S.ClH/c13-14-10-6-8-12(9-7-10)18(16,17)15-11-4-2-1-3-5-11;/h1-9,14-15H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNPNGLANABIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Sulfonamide Core

(a) 4-Hydrazinyl-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

- Structural Difference : Replacement of the N-phenyl group with a tetrazole ring.

- Impact : Enhanced electron-withdrawing properties due to the tetrazole, increasing reactivity in cyclization reactions .

- IR : Additional νC=N stretch (~1600 cm⁻¹) from the tetrazole ring.

(b) 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Functional Group Modifications

(a) N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

- Structural Difference: Nitro group at the para position and an aminoethyl side chain.

- Impact : Higher polarity due to the nitro group, improving aqueous solubility (LogP: 1.2 vs. 2.5 for the target compound) .

- IR: Strong νNO₂ absorption at 1520 cm⁻¹ .

(b) N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride

Tautomeric Behavior

The target compound exists predominantly in the thione tautomeric form (C=S), as evidenced by IR data . In contrast, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles (compounds [7–9]) exhibit thiol-thione equilibrium, with spectral absence of νC=O (1663–1682 cm⁻¹) confirming cyclization .

Table 1. Key Properties of Selected Analogues

Biological Activity

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its enzyme inhibition properties. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate. This reaction is generally conducted in solvents such as ethanol or methanol at elevated temperatures to promote the formation of the hydrazinyl derivative.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | N-phenylbenzene-1-sulfonamide + Hydrazine hydrate | Ethanol/Methanol, Elevated Temperature | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, leading to inhibition of their activity. The hydrazinyl group can form covalent bonds with active sites on enzymes, thereby altering biochemical pathways. Notably, it has shown potential in inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes .

Enzyme Inhibition Studies

In a study evaluating the inhibitory effects on carbonic anhydrases from Vibrio cholerae, this compound demonstrated significant inhibitory activity, highlighting its potential as a therapeutic agent against bacterial infections. The inhibition constant (Ki) values were determined through enzyme kinetics assays .

Biological Applications

The compound has been investigated for various biological applications, including:

- Enzyme Inhibition : Effective against carbonic anhydrases and other enzymes.

- Antimicrobial Activity : Shows promise in inhibiting bacterial growth.

- Potential Antitumor Activity : Preliminary studies suggest it may affect cancer cell lines.

Case Studies

- Inhibition of Carbonic Anhydrases :

-

Antimicrobial Studies :

- Objective : Evaluate effects on bacterial viability.

- Method : Treatment of bacterial cultures with varying concentrations.

- Results : Showed reduced viability in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar sulfonamide compounds is essential.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Lacks hydrazinyl group | Moderate enzyme inhibition |

| N-Phenylbenzenesulfonamide | Lacks hydrazinyl group | Low antimicrobial activity |

| 4-Hydrazinylbenzenesulfonamide | Lacks N-phenyl group | Moderate enzyme inhibition |

The presence of both the hydrazinyl and N-phenyl groups in this compound contributes to its enhanced reactivity and biological activity compared to other sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.